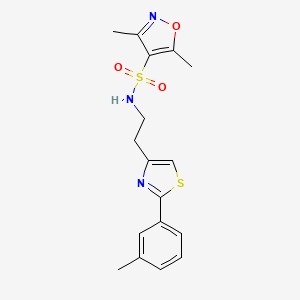
3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide, also known as DMOT, is a chemical compound with potential applications in scientific research. DMOT is a sulfonamide-based isoxazole derivative that has been synthesized and studied for its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Thiazole in Drug Development
Scientific Field
Medicinal Chemistry Summary of Application: The thiazole moiety has been an important heterocycle in the world of chemistry and drug development. Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems . Methods of Application: The exact methods of application would depend on the specific drug and its intended use. Typically, these molecules are synthesized in a lab and then tested in vitro and in vivo for their biological activity. Results or Outcomes: Thiazole is a significant platform in a number of medicinally relevant molecules. Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .
Isoxazole in Drug Discovery
Scientific Field
Medicinal Chemistry Summary of Application: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . Methods of Application: The synthetic procedure for isoxazole derivatives typically involves a series of reactions, including protection, deprotection, oxidation, and olefination . Results or Outcomes: The exact results or outcomes would depend on the specific drug and its intended use. Typically, these molecules are synthesized in a lab and then tested in vitro and in vivo for their biological activity.
Metal-Free Synthetic Routes to Isoxazoles
Scientific Field
Organic Chemistry Summary of Application: The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests. This approach is eco-friendly and avoids the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . Methods of Application: The exact methods of application would depend on the specific synthetic route. Typically, these molecules are synthesized in a lab and then tested for their biological activity. Results or Outcomes: The development of metal-free synthetic routes for isoxazoles can lead to the synthesis of isoxazoles with significant biological interests .
Thiazole in Antitumor and Cytotoxic Activity
Scientific Field
Medicinal Chemistry Summary of Application: Thiazole derivatives have shown antitumor and cytotoxic activity. For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines . Methods of Application: The exact methods of application would depend on the specific drug and its intended use. Typically, these molecules are synthesized in a lab and then tested in vitro and in vivo for their biological activity. Results or Outcomes: One of the compounds demonstrated the most potent effect on a prostate cancer .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-11-5-4-6-14(9-11)17-19-15(10-24-17)7-8-18-25(21,22)16-12(2)20-23-13(16)3/h4-6,9-10,18H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQDDDUGFQHOIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

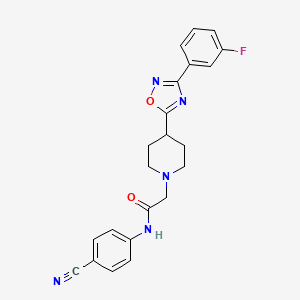
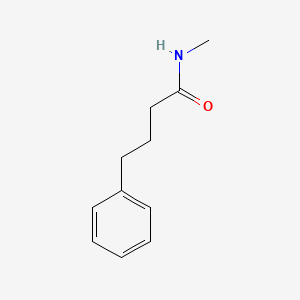
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
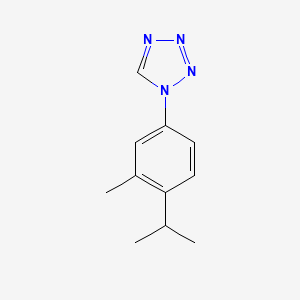
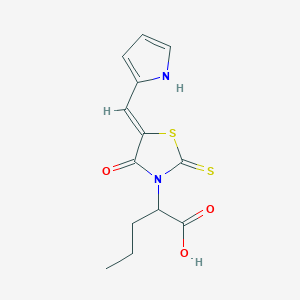
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
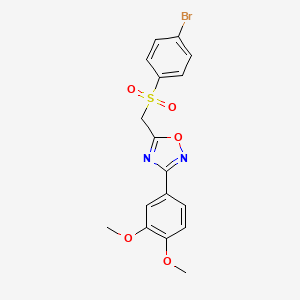
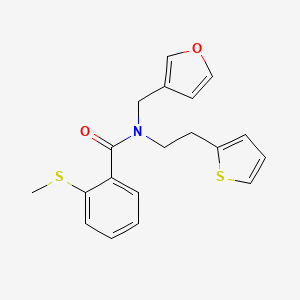
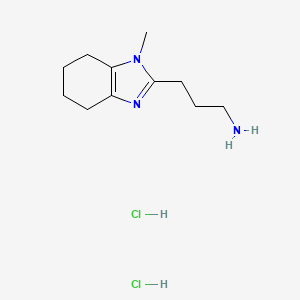
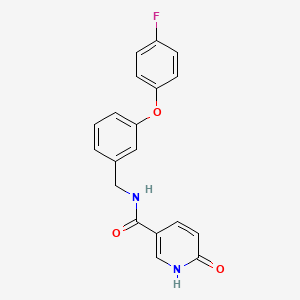
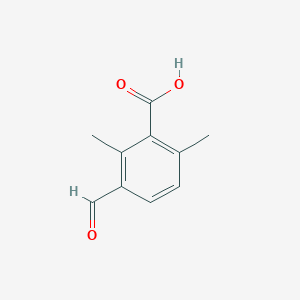
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)